REACTION_SMILES
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[Al+3:2].[CH3:7][O:8][c:9]1[cH:10][c:11]([C:12]#[N:13])[cH:14][cH:15][c:16]1[F:17].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1>>[CH3:7][O:8][c:9]1[cH:10][c:11]([CH2:12][NH2:13])[cH:14][cH:15][c:16]1[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C#N)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cc(CN)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |